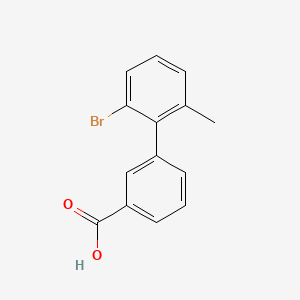

2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-bromo-6-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLGJPOZRNIERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681785 | |

| Record name | 2'-Bromo-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-69-1 | |

| Record name | 2'-Bromo-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

This guide provides a comprehensive overview of a strategic synthesis route for 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid, a substituted biphenyl carboxylic acid of interest to researchers and professionals in drug development and materials science. The proposed synthesis leverages the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and offer insights into the underlying chemical principles.

Introduction

Substituted biphenyl carboxylic acids are a class of organic compounds that feature prominently in the development of pharmaceuticals, agrochemicals, and advanced materials. Their rigid, yet tunable, biphenyl scaffold allows for the precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. This compound, with its specific substitution pattern, presents a unique synthetic challenge that requires careful planning and execution. This guide will focus on a convergent synthesis strategy, highlighting the key Suzuki-Miyaura coupling step.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests that the most logical disconnection is at the biphenyl C-C bond. This leads to two key synthons: a 2-bromo-6-methylphenyl derivative and a 3-carboxyphenyl derivative. The Suzuki-Miyaura cross-coupling reaction is the ideal forward reaction to connect these two fragments. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.

Our chosen strategy involves the coupling of 2-bromo-6-methylaniline with 3-carboxyphenylboronic acid . The amino group in 2-bromo-6-methylaniline can then be converted to the target bromo group via a Sandmeyer reaction. This approach offers several advantages:

-

Convergent Synthesis: The two key fragments can be prepared separately and then combined in the final steps, which is generally more efficient than a linear synthesis.

-

High-Yielding Reactions: The Suzuki-Miyaura and Sandmeyer reactions are well-established and generally provide good to excellent yields.

-

Commercially Available Starting Materials: The precursors for both coupling partners are readily available, reducing the initial synthetic effort.

The overall synthetic strategy can be visualized as follows:

Caption: Retrosynthetic approach for this compound.

Part 1: Synthesis of Key Intermediates

Preparation of 2-Bromo-6-methylaniline

2-Bromo-6-methylaniline is a key starting material and can be synthesized from commercially available 2-methylaniline (o-toluidine). The synthesis involves a two-step process of acetylation to protect the amino group, followed by bromination and deprotection.

Experimental Protocol:

-

Acetylation of 2-Methylaniline: To a solution of 2-methylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2 hours. Pour the reaction mixture into ice-water to precipitate the product, N-(2-methylphenyl)acetamide. Filter the solid, wash with cold water, and dry.

-

Bromination of N-(2-methylphenyl)acetamide: Dissolve the N-(2-methylphenyl)acetamide (1.0 eq) in glacial acetic acid. Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature. Stir for 4 hours. The product, N-(2-bromo-6-methylphenyl)acetamide, will precipitate out of the solution. Filter the solid and wash with a small amount of cold acetic acid.

-

Hydrolysis of N-(2-bromo-6-methylphenyl)acetamide: Suspend the N-(2-bromo-6-methylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for 6 hours. Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-bromo-6-methylaniline.

Preparation of 3-Carboxyphenylboronic Acid

3-Carboxyphenylboronic acid is another crucial starting material. It can be prepared from 3-bromobenzoic acid via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Experimental Protocol:

-

To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (2.2 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with 2 M hydrochloric acid and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system like water or an ethyl acetate/hexanes mixture to yield pure 3-carboxyphenylboronic acid.

Part 2: The Core Suzuki-Miyaura Cross-Coupling Reaction

The central step in this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-6-methylaniline and 3-carboxyphenylboronic acid. The reaction conditions need to be carefully optimized to achieve a high yield of the desired biphenyl product.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

-

In a round-bottom flask, combine 2-bromo-6-methylaniline (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq).

-

Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (around 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

-

Filter the solid, wash with cold water, and then with a non-polar solvent like hexanes to remove any non-polar impurities.

-

The crude 2'-amino-6'-methylbiphenyl-3-carboxylic acid can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh3)4 is a commonly used, efficient catalyst for Suzuki-Miyaura couplings. Other palladium catalysts with specialized ligands can also be employed to improve yields and reaction times.[1][2]

-

Base: The base is crucial for the transmetalation step of the catalytic cycle. Potassium carbonate is a common and effective choice. Other bases like sodium carbonate or cesium carbonate can also be used.

-

Solvent: A two-phase solvent system like toluene/water or dioxane/water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is important to prevent oxidation of the palladium catalyst.

Part 3: Final Transformation via Sandmeyer Reaction

The final step is the conversion of the amino group in 2'-amino-6'-methylbiphenyl-3-carboxylic acid to the target bromo group using the Sandmeyer reaction. This classic transformation proceeds via a diazonium salt intermediate.[3][4][5]

Caption: The two-stage process of the Sandmeyer reaction.

Experimental Protocol:

-

Diazotization: Dissolve 2'-amino-6'-methylbiphenyl-3-carboxylic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, excess) at 0-5 °C. To this cooled solution, add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at 0-5 °C. Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization to yield the final product.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Acetylation of 2-methylaniline | Acetic anhydride, Acetic acid | >90% |

| 2 | Bromination of N-(2-methylphenyl)acetamide | Bromine, Acetic acid | 80-85% |

| 3 | Hydrolysis | HCl, Ethanol | >90% |

| 4 | Boronic acid synthesis | n-BuLi, Triisopropyl borate | 70-80% |

| 5 | Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3 | 75-90% |

| 6 | Sandmeyer Reaction | NaNO2, HBr, CuBr | 60-75% |

Conclusion

The synthesis of this compound can be efficiently achieved through a convergent strategy centered around a Suzuki-Miyaura cross-coupling reaction. This in-depth guide provides a robust and logical pathway, from the preparation of key intermediates to the final product. The described protocols, along with the rationale behind the experimental choices, offer a solid foundation for researchers and drug development professionals to successfully synthesize this and other structurally related biphenyl compounds. The versatility of the Suzuki-Miyaura and Sandmeyer reactions allows for the potential synthesis of a wide array of analogs by simply varying the starting materials.

References

- Chau, N. T. T., et al. "Competition of Substituents for Ortho Direction of Metalation of Veratric Acid." Tetrahedron, vol. 64, no. 44, 2008, pp. 10552-10559.

- Mortier, J., et al. "Combined directed ortho-metalation, remote-metalation and Stille cross-coupling strategies. Concise stereoselective synthesis of polysubstituted 9H-fluoren-9-one." Tetrahedron, vol. 64, no. 14, 2008, pp. 3331-3341.

-

Sigma-Aldrich. "2-Bromo-6-methylaniline." Sigma-Aldrich, . Accessed 15 Jan. 2026.

- Havelková, Martina, et al. "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives." Synthesis, vol. 2001, no. 11, 2001, pp. 1704-1710.

- Baran, Phil. "Directed Metalation: A Survival Guide." Baran Group Meeting, scripps.edu.

- Ullmann Condensation. Wikipedia, en.wikipedia.

- Ullmann Reaction. Wikipedia, en.wikipedia.org/wiki/Ullmann_reaction. Accessed 15 Jan. 2026.

-

Ullmann Reaction. Thermo Fisher Scientific, . Accessed 15 Jan. 2026.

-

Ullmann Reaction. Organic Chemistry Portal, . Accessed 15 Jan. 2026.

- Liu, Wanyun, et al. "Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst." Journal of Chemical Research, vol. 43, no. 5-6, 2019, pp. 196-200.

-

"Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner." Semantic Scholar, . Accessed 15 Jan. 2026.

- Sandmeyer Reaction. L.S.College, Muzaffarpur, lscollege.ac.in/sites/default/files/e-content/Sandmeyer%20Reaction.pdf. Accessed 15 Jan. 2026.

-

"Recent trends in the chemistry of Sandmeyer reaction: a review." National Center for Biotechnology Information, . Accessed 15 Jan. 2026.

-

"Sandmeyer Reaction." YouTube, 8 May 2023, . Accessed 15 Jan. 2026.

- Sandmeyer Reaction. Wikipedia, en.wikipedia.org/wiki/Sandmeyer_reaction. Accessed 15 Jan. 2026.

- "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." Royal Society of Chemistry, pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03725a. Accessed 15 Jan. 2026.

-

Sandmeyer Reaction. Organic Chemistry Portal, . Accessed 15 Jan. 2026.

-

"Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals, . Accessed 15 Jan. 2026.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts, chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Radical_Reactions/19.09%3A_The_Suzuki-Miyaura_Coupling_Reaction. Accessed 15 Jan. 2026.

-

"How to Synthesize 2-Chloro-6-methylaniline?" Guidechem, . Accessed 15 Jan. 2026.

-

"Synthesis of 2,6-dimethylaniline." PrepChem.com, . Accessed 15 Jan. 2026.

- "Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study." Medium, 5 Feb. 2024, medium.com/@synthesis.of.2-bromo-4-methyl-aniline-from-4-methylaniline-a-comprehensive-study-380e227d6d3c. Accessed 15 Jan. 2026.

- "Preparation method of 2-bromo-6-fluoroaniline." Google Patents, patents.google.com/patent/CN115784896A/en. Accessed 15 Jan. 2026.

-

"Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic." Semantic Scholar, . Accessed 15 Jan. 2026.

- "Process for preparing highly pure formylphenylboronic acids." Google Patents, patents.google.com/patent/US6420597B2/en. Accessed 15 Jan. 2026.

- "Preparation method of p-carboxyphenylboronic acid." Google Patents, patents.google.com/patent/CN103724366A/en. Accessed 15 Jan. 2026.

- "Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid." Google Patents, patents.google.com/patent/CN105801444A/en. Accessed 15 Jan. 2026.

-

"3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis." ChemicalBook, . Accessed 15 Jan. 2026.

- "How Formic Acid is Prepared?" Shanghai Chemex, chemex.ir/articles/how-formic-acid-is-prepared/. Accessed 15 Jan. 2026.

- "Preparation of formic acid." Google Patents, patents.google.com/patent/EP0126524B2/en. Accessed 15 Jan. 2026.

- "Preparation of formic acid." Google Patents, patents.google.com/patent/US5206433A/en. Accessed 15 Jan. 2026.

- "Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent." PubMed, pubmed.ncbi.nlm.nih.gov/10737754/. Accessed 15 Jan. 2026.

-

"One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity." National Center for Biotechnology Information, . Accessed 15 Jan. 2026.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2'-Bromo-6'-methylbiphenyl-3-carboxylic Acid

Introduction

2'-Bromo-6'-methylbiphenyl-3-carboxylic acid is a biphenyl carboxylic acid derivative. The biphenyl scaffold is a common structural motif in medicinal chemistry and materials science, valued for its rigid, well-defined geometry.[1] The presence of the carboxylic acid group imparts acidic properties and provides a handle for further chemical modifications, such as amide bond formation. The bromine and methyl substituents on one of the phenyl rings introduce steric and electronic perturbations that can significantly influence the molecule's conformation and, consequently, its physicochemical and biological properties.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive experimental data in the public domain, this document combines available information with established, robust experimental protocols for determining key parameters. Additionally, computationally predicted values for properties like pKa and logP are provided to offer a more complete profile for researchers. This guide is intended for an audience of researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's characteristics for applications ranging from synthetic chemistry to pharmaceutical development.

Core Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₁BrO₂ | Supplier Data |

| Molecular Weight | 291.14 g/mol | Supplier Data |

| Appearance | White to off-white solid | General observation for similar compounds |

| Purity | ≥95% | Supplier Data |

| Melting Point | Not available | To be determined experimentally |

| Aqueous Solubility | Not available | To be determined experimentally |

| pKa | ~3.8 (Predicted) | Computational Prediction (ACD/Percepta, MarvinSketch)[2][3] |

| logP | ~4.2 (Predicted) | Computational Prediction (ACD/Percepta, MarvinSketch)[3][4] |

Experimental Determination of Physicochemical Properties

For researchers requiring precise, experimentally validated data, the following section outlines detailed, step-by-step methodologies for the determination of key physicochemical properties. These protocols are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure scientific rigor and reproducibility.

Determination of Aqueous Solubility (OECD Guideline 105)

Aqueous solubility is a critical parameter that influences a compound's bioavailability and formulation development.[5] The flask method, as described in OECD Guideline 105, is suitable for compounds with solubility above 10⁻² g/L.[6][7]

Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the dissolved compound in the aqueous phase is then determined by a suitable analytical method.

Experimental Protocol:

-

Preparation of the Test Solution: Add an excess amount of this compound to a flask containing high-purity water. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or magnetic stirrer. The equilibration time should be sufficient to reach a steady state, which should be determined in preliminary tests (e.g., sampling and analysis at 24, 48, and 72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the aqueous phase from the solid by centrifugation or filtration. Ensure that the separation method does not alter the concentration of the dissolved compound.

-

Analysis: Determine the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The aqueous solubility is reported as the mean concentration from at least three replicate experiments.

Diagram: Workflow for Aqueous Solubility Determination

Caption: Workflow for determining aqueous solubility via the flask method.

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values, which in turn affects its solubility, absorption, and distribution.[8] Potentiometric titration is a highly accurate method for pKa determination.[9][10]

Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) and titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Experimental Protocol:

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility). Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

Titration: Immerse the calibrated pH electrode and the titrant delivery tube into the sample solution. Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Diagram: Relationship between Titration Curve and pKa

Sources

- 1. Physicochemical property prediction for small molecules using integral equation-based solvation models [eldorado.tu-dortmund.de]

- 2. m.youtube.com [m.youtube.com]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. acdlabs.com [acdlabs.com]

- 5. oecd.org [oecd.org]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

2'-Bromo-6'-methylbiphenyl-3-carboxylic acid CAS number 1215206-69-1

An In-Depth Technical Guide to 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid (CAS No. 1215206-69-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized building block with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical properties, a robust synthetic protocol, and its emerging applications, particularly in the fields of targeted therapy and protein degradation.

Introduction: The Strategic Value of Substituted Biphenyl Carboxylic Acids

Biphenyl carboxylic acid derivatives are recognized as "privileged scaffolds" in medicinal chemistry. Their rigid, yet conformationally dynamic, biphenyl core, combined with the functional handle of a carboxylic acid, provides a versatile platform for the synthesis of novel therapeutic agents.[1] This structural motif is a cornerstone in the development of drugs targeting a wide array of diseases, including inflammatory conditions, cancer, and hypertension.[2]

This compound, in particular, offers a unique combination of functionalities. The ortho-bromo and methyl groups on one phenyl ring introduce specific steric and electronic features that can be exploited to fine-tune binding interactions with biological targets. The carboxylic acid on the second ring serves as a key point for further chemical modification, making it an ideal intermediate for library synthesis and lead optimization.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of this compound.

General Properties

| Property | Value | Source |

| CAS Number | 1215206-69-1 | [4] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [5] |

| Molecular Weight | 291.14 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Purity | Typically ≥95% | [5] |

Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10-11 ppm (s, 1H, -COOH), 7.2-8.2 ppm (m, 7H, Ar-H), 2.1-2.3 ppm (s, 3H, -CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~170-175 ppm (C=O), 120-145 ppm (Ar-C), ~20 ppm (-CH₃) |

| IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600, 1450 (C=C aromatic stretch), ~750-850 (C-Br stretch) |

| Mass Spectrometry (ESI-MS) | m/z [M-H]⁻ ≈ 289.99, 291.99 (isotopic pattern for Br) |

Disclaimer: The spectroscopic data presented above are predicted values based on the chemical structure and data from similar compounds. Actual experimental data may vary.

Synthesis and Purification: A Reliable Pathway

The construction of the biphenyl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[3] This reaction facilitates the formation of a C-C bond between an aryl halide and an aryl boronic acid or ester.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned through a Suzuki-Miyaura coupling between 3-boronobenzoic acid and 1-bromo-2-iodo-3-methylbenzene or a related dihalide. A more practical and commonly employed strategy, however, involves the coupling of two more readily available starting materials: 3-Carboxyphenylboronic acid and 2-Bromo-1-iodo-3-methylbenzene .

Step-by-Step Experimental Protocol

This protocol is a generalized procedure adapted from established methods for the synthesis of biphenyl carboxylic acids.[3]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 3-Carboxyphenylboronic acid (1.2 equivalents) and 2-Bromo-1-iodo-3-methylbenzene (1.0 equivalent).

-

Catalyst and Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) and potassium carbonate (K₂CO₃, 3.0 equivalents).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and acidify to a pH of ~2-3 with 2M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Applications in Drug Development: A Versatile Building Block

The unique structural features of this compound make it a valuable building block for the synthesis of complex molecules in drug discovery.

Kinase Inhibitors

The biphenyl scaffold is a common feature in many kinase inhibitors.[9] The specific substitution pattern of this compound can be utilized to achieve selective binding to the ATP-binding pocket of various kinases. The ortho-methyl group can induce a twisted conformation of the biphenyl system, which can be advantageous for fitting into specific binding pockets. The bromo substituent can serve as a handle for further functionalization or can be involved in halogen bonding interactions with the target protein. The carboxylic acid can be used to improve solubility or to introduce interactions with basic residues in the kinase active site.[10]

PROTACs and Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is an excellent starting point for the synthesis of PROTACs. The carboxylic acid can be readily coupled to a linker, which is then attached to an E3 ligase ligand. The biphenyl moiety can be further elaborated to create a potent and selective "warhead" for the target protein.[2][11]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[12]

-

Storage: Store in a cool, dry place away from incompatible materials.[4]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique substitution pattern and versatile functional groups provide a solid foundation for the synthesis of novel kinase inhibitors, PROTACs, and other targeted therapies. The synthetic route via Suzuki-Miyaura coupling is robust and scalable, making this compound an accessible and valuable tool for researchers in the pharmaceutical sciences.

References

- BenchChem. (n.d.). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.

- Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.

- Labcompare.com. (n.d.). This compound B180235 from Aladdin Scientific Corporation.

- Google Patents. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.

- BLDpharm. (n.d.). 1215206-69-1|this compound.

- Sigma-Aldrich. (n.d.). Degrader Building Blocks for Targeted Protein Degradation.

- Molecules. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery.

- National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents.

- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

- Google Patents. (n.d.). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- MDPI. (n.d.). Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer.

- RSC Publishing. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders.

- MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.

- National Institutes of Health. (n.d.). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo.

- Pubs-Repository. (n.d.). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth.

- Tocris Bioscience. (n.d.). Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation.

- PubMed. (2017). Discovery of novel BTK inhibitors with carboxylic acids.

- ResearchGate. (n.d.). (A) PROTAC building blocks. (B) Chemical structures of PROTACs in Phase... | Download Scientific Diagram.

- National Institutes of Health. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia.

- ScienceOpen. (n.d.). Application of a macrocyclization strategy in kinase inhibitor development.

- Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- BenchChem. (n.d.). A Technical Guide to Spectroscopic Data in Drug Development: NMR, GC-MS, and IR.

- Echemi. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets.

Sources

- 1. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]

- 2. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. 1215206-69-1|this compound|BLDpharm [bldpharm.com]

- 5. labcompare.com [labcompare.com]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scienceopen.com [scienceopen.com]

- 10. Discovery of novel BTK inhibitors with carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

A-Z Guide to the Structural Elucidation of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid: A Multi-technique Approach

Abstract

This comprehensive technical guide provides a detailed, multi-faceted strategy for the structural elucidation of the novel biphenyl derivative, 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the rationale behind the selection of a synergistic suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography. Each section offers a self-validating system, where the data from one technique corroborates and refines the interpretations of another, culminating in an unambiguous structural confirmation. We present not only the theoretical underpinnings and expected outcomes for each method but also provide detailed, field-tested protocols and visual workflows to ensure replicability and deep comprehension.

Introduction: The Significance of Biphenyl Scaffolds and the Analytical Challenge

Biphenyl derivatives are a cornerstone of modern medicinal chemistry and materials science. Their unique conformational flexibility, characterized by the dihedral angle between the two phenyl rings, allows them to serve as privileged scaffolds in drug design.[1] The introduction of specific substituents, such as in this compound (Molecular Formula: C₁₄H₁₁BrO₂, Molecular Weight: 291.14 g/mol ), creates a chiral axis, leading to atropisomerism.[2][3] This steric hindrance to rotation imparts a rigid, three-dimensional structure that can be pivotal for targeted biological activity.[4]

Mass Spectrometry (MS): The First Step in Molecular Confirmation

Mass spectrometry serves as the initial checkpoint, providing the molecular weight and crucial information about the elemental composition, particularly the presence of the bromine atom.

Rationale for MS Analysis

The primary goal is to confirm the molecular formula. Due to the isotopic nature of bromine, the mass spectrum of a bromine-containing compound exhibits a characteristic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.7% and 49.3%, respectively).[5][6] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive signature for the presence of a single bromine atom in the molecule.[5][6]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

-

Instrument: A high-resolution mass spectrometer equipped with an Electron Ionization (EI) source is ideal. EI is a hard ionization technique that induces fragmentation, providing structural clues.[7]

-

Parameters:

-

Ionization Energy: 70 eV (standard for reproducible fragmentation patterns).[7]

-

Mass Range: 50-500 m/z.

-

Inlet System: Direct insertion probe or GC inlet if the compound is sufficiently volatile and thermally stable.

-

-

Data Acquisition: Acquire the full scan mass spectrum.

Expected Data and Interpretation

The mass spectrum of this compound is predicted to show the following key features:

-

Molecular Ion Cluster: Two peaks of nearly equal abundance at m/z 290 and 292, corresponding to [C₁₄H₁₁⁷⁹BrO₂]⁺ and [C₁₄H₁₁⁸¹BrO₂]⁺.

-

Key Fragments: Fragmentation may occur through the loss of the carboxylic acid group (-COOH, 45 Da), the bromine atom (-Br, 79/81 Da), or the methyl group (-CH₃, 15 Da). Observing these losses helps to piece together the molecular structure. For instance, peaks around m/z 245/247 would suggest the loss of the carboxyl group.

Table 1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Assignment | Interpretation |

| 290 / 292 | [M]⁺ / [M+2]⁺ | Molecular ion cluster, confirming MW and presence of one Br atom.[5][6] |

| 275 / 277 | [M-CH₃]⁺ | Loss of the methyl group. |

| 245 / 247 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 211 | [M-Br]⁺ | Loss of the bromine atom. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique perfect for identifying the characteristic functional groups within the molecule.[8]

Rationale for IR Analysis

The structure contains three key functional groups with distinct IR absorptions: the carboxylic acid O-H, the carbonyl C=O of the acid, and the C-H and C=C bonds of the aromatic rings. Their presence and chemical environment can be quickly confirmed.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition: Collect the spectrum and perform a background subtraction.

Expected Data and Interpretation

The IR spectrum will provide a clear fingerprint of the molecule's functional groups.[8][9]

-

Carboxylic Acid O-H Stretch: A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[10][11] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[10]

-

Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Sharp peaks appearing just below 3000 cm⁻¹ (from the methyl group).

-

Carbonyl (C=O) Stretch: A very strong, sharp absorption between 1710-1680 cm⁻¹.[9][12] Conjugation with the phenyl ring shifts this band to a lower wavenumber compared to a saturated carboxylic acid.[11][12]

-

Aromatic C=C Stretches: Medium to strong absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch & O-H Bend: The C-O stretch will appear in the 1320-1210 cm⁻¹ region, while the out-of-plane O-H bend is often seen as a broad peak around 920 cm⁻¹.[9][10]

Diagram 1: IR Analysis Workflow

Caption: Workflow for functional group identification via FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to unambiguously assign every proton and carbon and establish their connectivity.

Rationale for NMR Analysis

-

¹H NMR: Provides information on the number of different proton environments, their integration (ratio), and their coupling patterns (neighboring protons).

-

¹³C NMR: Shows the number of different carbon environments. The chemical shift indicates the type of carbon (aliphatic, aromatic, carbonyl).[12]

-

COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other, typically those separated by two or three bonds (H-C-H or H-C-C-H).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are separated by two or three bonds, which is critical for connecting different fragments of the molecule.

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Experiments:

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a proton-decoupled 1D ¹³C spectrum.[13]

-

Acquire 2D gCOSY, gHSQC, and gHMBC spectra using standard pulse programs.

-

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phase correction, and baseline correction.

Expected Data and Interpretation

¹H NMR:

-

Carboxylic Acid Proton: A broad singlet far downfield, typically >12 ppm (in DMSO-d₆).[12]

-

Aromatic Protons: A complex multiplet region between ~7.0-8.5 ppm. The specific substitution pattern will create distinct splitting patterns that can be resolved. We expect 7 aromatic protons in total.

-

Methyl Protons: A singlet at ~2.0-2.5 ppm, integrating to 3H. The ortho-bromo substituent will influence its exact chemical shift.

¹³C NMR:

-

Carbonyl Carbon: A peak in the 165-175 ppm range.[12]

-

Aromatic Carbons: Multiple peaks between 120-145 ppm. The carbon attached to the bromine (C2') will be shifted upfield due to the heavy atom effect, while the carbons attached to the other ring (C1') and the carboxylic acid (C3) will be deshielded.

-

Methyl Carbon: A peak in the aliphatic region, ~15-25 ppm.

2D NMR:

-

COSY: Will show correlations between adjacent protons on each of the aromatic rings, helping to trace the spin systems.

-

HSQC: Will definitively link each proton to its attached carbon.

-

HMBC: This is the key experiment. It will show long-range correlations that bridge the two rings. For example, the methyl protons (H-7') should show a correlation to the bromine-bearing carbon (C2') and the ipso-carbon (C1'). The protons on one ring will show correlations to the ipso-carbon of the other ring, confirming the biphenyl linkage.

Diagram 2: NMR Connectivity Logic

Caption: Logic map showing how different NMR experiments contribute to the final structure.

X-ray Crystallography: The Definitive Proof

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and the crucial dihedral angle between the phenyl rings.[14]

Rationale for X-ray Crystallography

This technique is unparalleled for:

-

Absolute Structure Confirmation: It directly visualizes the atomic connectivity.

-

Stereochemical Determination: It confirms the presence of atropisomerism by defining the fixed conformation in the solid state.

-

Conformational Analysis: It measures the precise dihedral angle between the two aromatic rings, which is influenced by the bulky ortho substituents (bromine and methyl).[1]

Experimental Protocol

-

Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal suitable for diffraction.[14] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering using a variety of solvents and solvent mixtures (e.g., dichloromethane/hexane, ethyl acetate/heptane).

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

-

Use a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Collect a full sphere of diffraction data by rotating the crystal.[14]

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain reflection intensities.

-

Solve the structure using direct methods or Patterson methods to get an initial model of the atomic positions.

-

Refine the model against the experimental data to optimize atomic positions, and thermal parameters, and finalize the structure.

-

Expected Results

The final output will be a crystallographic information file (CIF) and a 3D model of the molecule. This will definitively confirm:

-

The C-C linkage between the two phenyl rings.

-

The position of the carboxylic acid group at C3.

-

The positions of the bromine atom at C2' and the methyl group at C6'.

-

All bond lengths and angles, which should conform to standard values for such functionalities.

-

A non-zero dihedral angle between the rings, a direct consequence of the steric hindrance from the ortho substituents.

Conclusion: A Self-Validating Structural Elucidation Workflow

The structural elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques. The process begins with Mass Spectrometry to confirm the molecular weight and elemental formula, paying close attention to the isotopic signature of bromine. Infrared Spectroscopy provides a quick and definitive confirmation of the key functional groups. The core of the solution-state structure is then meticulously mapped out using a suite of 1D and 2D NMR experiments, which establish the complete carbon-hydrogen framework and connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation in the solid state, revealing the precise three-dimensional architecture of the molecule. Each step in this workflow validates the previous one, creating a self-reinforcing dataset that leaves no room for ambiguity and upholds the highest standards of scientific integrity.

References

- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Biphenyl Derivatives Analogous to 3-(4-Biphenyl)-2-methyl-1-propene.

- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.

- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.

- Lesot, P., et al. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. RSC Publishing.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Gerard, H., et al. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals.

- Bastiansen, O. (n.d.). The Molecular Structure of Biphenyl and some of its Derivatives. II. SciSpace.

- Arctom. (n.d.). CAS NO. 1215206-69-1 | this compound | Catalog AAB-AA00154J.

- Aladdin Scientific Corporation. (n.d.). This compound B180235.

- Wikipedia. (n.d.). X-ray crystallography.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. labcompare.com [labcompare.com]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Technical Guide to the Structural Elucidation of 2'-Bromo-6'-methylbiphenyl-3-carboxylic Acid: A Predictive NMR and Mass Spectrometry Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel compound 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid. In the absence of publicly available experimental spectra, this document serves as a foundational resource, offering a detailed predictive framework for the structural characterization of this molecule. By leveraging established spectroscopic principles and data from analogous structures, this guide outlines the expected spectral features, provides standardized experimental protocols for data acquisition, and presents a logical workflow for structural verification. This in-depth analysis is designed to support researchers in the synthesis, identification, and application of this and related biphenyl carboxylic acid derivatives.

Introduction

This compound is a substituted biphenyl derivative with potential applications in medicinal chemistry and materials science. The biphenyl moiety is a common scaffold in pharmacologically active compounds, and the specific substitution pattern of this molecule—containing a bromine atom, a methyl group, and a carboxylic acid—suggests a unique conformational and electronic profile that could be exploited in drug design and development. Accurate structural elucidation is paramount for understanding its physicochemical properties and biological activity. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, and mass spectra to facilitate its unambiguous identification.

Predicted Spectroscopic Data

The following sections detail the predicted NMR and mass spectrometry data for this compound. These predictions are based on established chemical shift values for substituted biphenyls and known fragmentation patterns of carboxylic acids and halogenated aromatic compounds.[1][2][3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit a series of signals in the aromatic region, a characteristic signal for the carboxylic acid proton, and a singlet for the methyl group. The chemical shifts are influenced by the electronic effects of the substituents and the steric hindrance between the two phenyl rings.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| COOH | 10.0 - 12.0 | broad singlet | - |

| Ar-H | 7.2 - 8.2 | multiplet | 7.0 - 9.0 |

| CH₃ | 2.1 - 2.5 | singlet | - |

Rationale: The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and the deshielding effect of the carbonyl group.[4] The aromatic protons will resonate in the typical range for biphenyl systems, with their exact shifts and multiplicities determined by their relative positions to the electron-withdrawing bromine and carboxylic acid groups, and the electron-donating methyl group. The methyl protons, being attached to an aromatic ring, will appear as a singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by a signal for the carboxylic acid carbonyl carbon, several signals for the aromatic carbons, and a signal for the methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 185 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-H & C-C | 120 - 145 |

| Aromatic C-CH₃ | 135 - 145 |

| CH₃ | 15 - 25 |

Rationale: The carbonyl carbon of the carboxylic acid is expected in the downfield region.[5][6] The aromatic carbons will have a range of chemical shifts influenced by the substituents. The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect, while the carbons attached to the methyl and carboxylic acid groups will be influenced by their respective electronic effects. The methyl carbon will appear at a characteristic upfield chemical shift.

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine will result in a characteristic M+2 isotope peak with an intensity almost equal to the molecular ion peak.

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z | Ion Formula | Description |

| 291/293 | [C₁₄H₁₁BrO₂]⁺ | Molecular ion (M⁺) and M+2 isotope peak |

| 273/275 | [C₁₄H₁₀BrO]⁺ | Loss of H₂O |

| 246/248 | [C₁₃H₁₀Br]⁺ | Loss of COOH |

| 166 | [C₁₃H₁₀]⁺ | Loss of Br |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Rationale: The molecular ion peak will be observed at m/z 291 and 293 due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) being in nearly a 1:1 ratio.[7][8] Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[4] Fragmentation of the biphenyl core can also occur, leading to further characteristic ions.

Experimental Protocols

To obtain high-quality NMR and mass spectrometry data, the following standardized protocols are recommended.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is recommended to simplify the spectrum and enhance sensitivity.

-

-

Data Processing:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

-

Mass Spectrometry

Caption: Workflow for mass spectrometry data acquisition and analysis.

Detailed Steps:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumental Parameters:

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

-

Electron Ionization (EI) is a suitable method for this type of molecule and will provide characteristic fragmentation.

-

Electrospray Ionization (ESI) can also be used, typically in negative ion mode to deprotonate the carboxylic acid.

-

-

Data Analysis:

-

Identify the molecular ion peak and confirm the presence of bromine by observing the characteristic M+2 isotopic pattern.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Structural Verification Workflow

The following diagram illustrates the logical workflow for the structural verification of this compound using the predicted and acquired data.

Caption: Logical workflow for structural verification.

Conclusion

This technical guide provides a robust predictive framework for the NMR and mass spectrometry analysis of this compound. The detailed predictions for ¹H NMR, ¹³C NMR, and mass spectra, coupled with standardized experimental protocols, offer a comprehensive resource for researchers. By following the outlined workflows, scientists and drug development professionals can confidently characterize this molecule, paving the way for further investigation into its potential applications.

References

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

-

Aladdin Scientific Corporation. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. 2-Biphenylcarboxylic acid(947-84-2) 1H NMR [m.chemicalbook.com]

- 3. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. savemyexams.com [savemyexams.com]

- 8. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

solubility and stability of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

<An In-depth Technical Guide to the Solubility and Stability of 2'-Bromo-6'-methylbiphenyl-3-carboxylic Acid

Executive Summary

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties. Among the most pivotal of these are aqueous solubility and chemical stability. Poor solubility can lead to low bioavailability, while instability can compromise safety, efficacy, and shelf-life. This guide provides a comprehensive framework for the evaluation of this compound, a representative biphenyl carboxylic acid derivative. While specific experimental data for this exact molecule is not publicly available, this document outlines the core principles, predictive insights, and detailed experimental protocols necessary to thoroughly characterize its solubility and stability profile. The methodologies described herein are grounded in international regulatory standards and best practices in pharmaceutical sciences, serving as a robust template for the investigation of this and other structurally related new chemical entities.

Structural and Physicochemical Predictions

A molecule's structure is the blueprint for its physical behavior. An initial in-silico and theoretical assessment of this compound provides critical hypotheses that guide experimental design.

Molecular Structure:

-

Biphenyl Core: Two directly connected benzene rings form a rigid, hydrophobic backbone. This large nonpolar surface area is expected to be a primary driver of low intrinsic aqueous solubility.

-

Carboxylic Acid Group (-COOH): This acidic functional group is the key to pH-dependent solubility.[1] At pH values below its pKa, the group will be protonated and neutral, contributing to low solubility. At pH values above its pKa, it will deprotonate to the carboxylate anion (-COO⁻), dramatically increasing aqueous solubility.[2][3] The presence of this group is crucial in drug design, as it can significantly affect a molecule's bioavailability.[1][4]

-

Bromo and Methyl Substituents: The 2'-Bromo and 6'-methyl groups introduce steric hindrance around the biphenyl linkage. This may restrict free rotation, potentially influencing crystal packing and, consequently, the energy required to dissolve the solid (crystal lattice energy). Both groups also increase the molecule's lipophilicity, further favoring partitioning into non-aqueous environments and decreasing aqueous solubility.

Predicted Properties:

-

pKa: The electron-withdrawing nature of the aromatic rings suggests the carboxylic acid will be a weak acid, with a predicted pKa likely in the range of 3.5 to 4.5.

-

LogP (Octanol-Water Partition Coefficient): The high carbon-to-heteroatom ratio, coupled with the biphenyl and bromo-methyl substituents, predicts a high LogP value, indicating significant lipophilicity.

-

Solubility Profile: The molecule is expected to exhibit classic pH-dependent solubility, behaving as a weak acid.[3][5] Intrinsic solubility (the solubility of the neutral form at low pH) is predicted to be very low. Solubility will increase exponentially as the pH rises above the pKa, consistent with the Henderson-Hasselbalch equation.[6][7]

Comprehensive Solubility Assessment

A multi-tiered approach is essential to fully understand the solubility characteristics of a drug candidate, moving from rapid, early-stage screening to definitive equilibrium measurements.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput measurement used in early discovery to quickly flag compounds with potential solubility liabilities.[8][9][10] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains soluble in an aqueous buffer.[8][10]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare aqueous phosphate-buffered saline (PBS) at pH 7.4.

-

Assay Plate: In a 96-well microplate, add 198 µL of PBS to each well.

-

Compound Addition: Add 2 µL of the DMSO stock solution to the first well (achieving a 100 µM nominal concentration with 1% DMSO) and mix thoroughly.

-

Serial Dilution: Perform a serial 2-fold dilution across the plate.

-

Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is indistinguishable from the buffer-only control wells.

Thermodynamic (Equilibrium) Solubility Determination

This is the gold-standard measurement, representing the true equilibrium concentration of a compound in a saturated solution.[8][9] It is crucial for lead optimization and pre-formulation development. The shake-flask method is the most common approach.[8]

Experimental Protocol: Shake-Flask Method for pH-Solubility Profile

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to separate vials containing 1 mL of each buffer. Ensure solid is visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.[11]

-

pH Verification: Measure the final pH of each solution to confirm it has not changed during the experiment.

Solubility in Biorelevant Media

To better predict in-vivo performance, solubility should be assessed in media that mimic the composition of human intestinal fluids.[12][13]

-

FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics the conditions of the upper intestine on an empty stomach (pH ~6.5), containing bile salts and phospholipids.[12][13]

-

FeSSIF (Fed State Simulated Intestinal Fluid): Mimics the conditions after a meal (pH ~5.0), with higher concentrations of bile salts and lipids.[12][14]

The shake-flask protocol (Section 2.2) can be directly adapted using commercially available FaSSIF and FeSSIF powders or concentrates to prepare these media.[15] An increase in solubility in these media compared to simple buffers indicates that the compound's absorption may be enhanced by the solubilizing effects of bile.[13][14]

Data Presentation: Summary of Solubility Data

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| PBS | 7.4 | 25 | Kinetic | ||

| pH 1.2 Buffer | 1.2 | 37 | Thermodynamic | ||

| pH 4.5 Buffer | 4.5 | 37 | Thermodynamic | ||

| pH 6.8 Buffer | 6.8 | 37 | Thermodynamic | ||

| pH 7.4 Buffer | 7.4 | 37 | Thermodynamic | ||

| FaSSIF | 6.5 | 37 | Thermodynamic | ||

| FeSSIF | 5.0 | 37 | Thermodynamic |

Comprehensive Stability Assessment

Stability testing provides critical information on how a drug substance's quality varies over time under the influence of environmental factors.[16] It is essential for determining storage conditions, re-test periods, and shelf life.[16][17]

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[18][19][20] The goal is to achieve 5-20% degradation of the parent compound.[21]

Workflow for a Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Experimental Protocol: Forced Degradation

-

Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.[21] Incubate at 60°C. Sample at time points (e.g., 2, 8, 24 hours). Neutralize samples with NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH.[22] Incubate at room temperature. Sample at time points and neutralize with HCl. Due to the biphenyl structure, ester or amide bonds are absent, but other base-catalyzed reactions could occur.[22]

-

Oxidative Degradation: Mix the stock solution 1:1 with 6% H₂O₂. Incubate at room temperature, protected from light. Sample at time points. The electron-rich aromatic rings could be susceptible to oxidation.

-

Thermal Degradation: Store the solid compound in a controlled oven at 80°C.[22] Sample at time points and dissolve for analysis.

-

Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[17][23] Analyze samples alongside a dark control.

-

Analysis: Analyze all stressed samples and a time-zero control using a stability-indicating HPLC method. This method must be able to resolve the parent peak from all major degradation products and impurities. Mass spectrometry (LC-MS) should be used to obtain mass information for potential degradant identification.

ICH Stability Studies

Formal stability studies are conducted under conditions defined by the International Council for Harmonisation (ICH) to establish the re-test period for a drug substance.[16][17][23][24]

Workflow for ICH Stability Program Initiation

Caption: High-level workflow for an ICH stability program.

Standard ICH Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[17]

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[16][17]

Data from these studies are used to evaluate the thermal stability of the molecule and predict its long-term shelf life under standard warehouse and pharmacy conditions.

Conclusions and Forward Look

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of successful drug development. For this compound, its structure predicts low intrinsic solubility with significant pH dependence, a characteristic that must be managed through formulation strategies such as salt formation or the use of solubilizing excipients. Stability studies, particularly forced degradation, will reveal the molecule's inherent liabilities, guiding the development of a stable formulation and defining appropriate storage and handling procedures. The comprehensive protocols and frameworks provided in this guide offer a robust pathway for generating the critical data needed to advance this, or any similar new chemical entity, through the development pipeline with confidence.

References

- Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development | Pharma Lesson. (2025). Vertex AI Search.

- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.

- Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK.

- FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy.

- Q1A(R2) Guideline. ICH.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).

- Prediction of pH-dependent aqueous solubility of druglike molecules. (2006).

- Physico-chemical properties of FaSSIF, FeSSIF and FaSSGF. Biorelevant.com.

- Aqueous Solubility Assay. Enamine.

- ADME Solubility Assay. BioDuro.

- Chapter 3. Pharmacokinetics. AccessPhysiotherapy.

- Henderson-Hasselbalch equation – An ABC of PK/PD.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Henderson-Hasselbalch equ

- What is the composition of FaSSIF?. Biorelevant.com.

- In vitro solubility assays in drug discovery. (2009). PubMed.

- Biphenyl Carboxylic Acid.

- What is the composition of FeSSIF?. Biorelevant.com.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). SOTAX.

- The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (2006). AAPS J.

- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp.

- Absorption of drugs. Vetscraft.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (2006).

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.

- Carboxylic Acid (Bio)Isosteres in Drug Design. (2018). ChemMedChem.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vetscraft.com [vetscraft.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. pharmalesson.com [pharmalesson.com]

- 13. biorelevant.com [biorelevant.com]

- 14. biorelevant.com [biorelevant.com]

- 15. biorelevant.com [biorelevant.com]

- 16. database.ich.org [database.ich.org]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 18. acdlabs.com [acdlabs.com]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biopharminternational.com [biopharminternational.com]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 22. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 23. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

An In-depth Technical Guide to 2'-Bromo-6'-methylbiphenyl-3-carboxylic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry